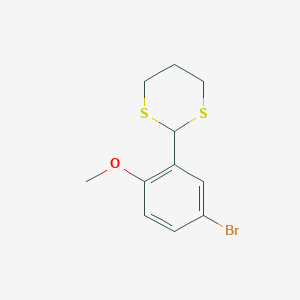

2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane

Description

Historical Evolution of 1,3-Dithiane (B146892) Chemistry and its Umpolung Principle

The chemistry of 1,3-dithianes was propelled to the forefront of organic synthesis by the seminal work of E.J. Corey and Dieter Seebach in the 1960s. wikipedia.orgorganic-chemistry.org Their research introduced the concept of using 1,3-dithiane as a masked acyl anion, a revolutionary idea that fundamentally altered the approach to retrosynthetic analysis. organic-chemistry.org This concept is centered on the principle of "umpolung," a German term for polarity inversion. slideshare.netresearchgate.net

Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic, meaning it reacts with nucleophiles. However, by converting a carbonyl compound into a 1,3-dithiane, the polarity of this carbon atom is effectively reversed. slideshare.netresearchgate.net The protons on the carbon atom situated between the two sulfur atoms in the 1,3-dithiane ring (the C2 position) are acidic enough to be removed by a strong base, such as n-butyllithium. organic-chemistry.org This deprotonation generates a nucleophilic carbanion, which can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a product that would be difficult to synthesize using conventional methods. organic-chemistry.org This powerful strategy, often referred to as the Corey-Seebach reaction, provides a robust method for carbon-carbon bond formation and has been widely adopted in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.org

The stability of the dithiane ring to both acidic and basic conditions, combined with the predictable reactivity of its lithiated form, has cemented its role as a vital tool in the synthetic chemist's toolbox. cardiff.ac.uk

Strategic Significance of 2-Aryl-1,3-dithianes as Versatile Synthetic Intermediates

2-Aryl-1,3-dithianes represent a particularly important subclass of dithiane derivatives, serving as key intermediates in the synthesis of a wide array of aromatic compounds. Their strategic significance lies in their ability to function as benzoyl anion equivalents, providing a nucleophilic aromatic carbon synthon that can participate in various carbon-carbon bond-forming reactions.

Recent advancements have demonstrated the utility of 2-aryl-1,3-dithianes in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methodologies have been developed for the direct arylation of 2-aryl-1,3-dithianes with aryl bromides. This approach allows for the synthesis of 2,2-diaryl-1,3-dithianes, which are valuable precursors to diaryl ketones—a common structural motif in many biologically active molecules and materials. The reaction takes advantage of the benzylic proton of the dithiane, which is sufficiently acidic to allow for deprotonation and subsequent transmetalation in a catalytic cycle.

Furthermore, the application of 2-aryl-1,3-dithianes extends to the synthesis of complex natural products. In the synthesis of lignans, for example, lithiated 2-aryl-1,3-dithianes have been employed as key nucleophiles to construct the intricate carbon skeleton of these molecules. The versatility of these intermediates is underscored by their compatibility with a range of electrophiles and their role in establishing critical stereocenters in target molecules.

The ability to introduce a substituted aryl group into a molecule via a nucleophilic pathway, coupled with the stability and predictable reactivity of the dithiane moiety, makes 2-aryl-1,3-dithianes indispensable intermediates in modern organic synthesis.

Scope and Academic Relevance of 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane Research

While extensive research has been published on the broader class of 2-aryl-1,3-dithianes, the specific compound This compound represents a synthetic intermediate with significant, albeit underexplored, potential. Its academic relevance stems from the unique combination of a dithiane moiety, which allows for umpolung reactivity, and a strategically functionalized aromatic ring.

The synthesis of this compound would typically involve the reaction of 5-bromo-2-methoxybenzaldehyde (B189313) with 1,3-propanedithiol (B87085), a standard method for the formation of 1,3-dithianes. slideshare.net The resulting compound, this compound, is a valuable building block due to the presence of multiple reactive sites that can be selectively addressed in subsequent synthetic transformations.

The key features of this molecule and their potential applications are summarized in the table below:

| Feature | Potential Synthetic Application |

| 1,3-Dithiane Moiety | Can be deprotonated to form a nucleophilic anion, allowing for reaction with a wide range of electrophiles to form new C-C bonds. |

| Bromo Substituent | Serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups. |

| Methoxy (B1213986) Substituent | As an electron-donating group, it can influence the reactivity of the aromatic ring and can also be a site for further functionalization, such as ether cleavage to reveal a phenol. |

The academic interest in a molecule like this compound lies in its potential as a linchpin in the convergent synthesis of complex target molecules. For example, the dithiane could first be used as a nucleophile to form a key bond, and then the bromo group could be exploited in a subsequent cross-coupling reaction to append another fragment of the target molecule. This orthogonal reactivity makes it a highly versatile intermediate.

While specific research focusing exclusively on this compound is not extensively documented in the current literature, its value can be inferred from studies on analogous compounds. For instance, the synthesis of furan-containing natural products has utilized intermediates derived from 5-bromo-2-methoxyphenyl precursors, highlighting the importance of this substitution pattern in the synthesis of biologically active molecules. The introduction of a dithiane at the formyl position of such a precursor would provide an alternative and powerful synthetic route to these and other complex targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dithiane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPYJRJJMSOZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2SCCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 2 5 Bromo 2 Methoxyphenyl 1,3 Dithiane

Nucleophilic Character of the 2-Dithianyl Anion

Deprotonation of the C2-proton of the 1,3-dithiane (B146892) ring, typically with a strong base such as n-butyllithium, generates a stabilized 2-dithianyl anion. This anion serves as a versatile nucleophile in a variety of synthetic transformations.

The 2-dithianyl anion derived from 2-(5-bromo-2-methoxyphenyl)-1,3-dithiane is a key intermediate for constructing new carbon-carbon bonds, a fundamental process in organic synthesis.

The 2-dithianyl anion readily participates in nucleophilic addition reactions with a range of carbonyl compounds. This reaction is a cornerstone of dithiane chemistry, providing a pathway to α-hydroxy dithianes, which can be further transformed into valuable functional groups. The general mechanism involves the attack of the dithianyl carbanion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Table 1: Examples of Dithianyl Anion Addition to Carbonyls

| Carbonyl Substrate | Product Type |

| Aldehyde | Secondary α-hydroxy dithiane |

| Ketone | Tertiary α-hydroxy dithiane |

| Ester | Acyl dithiane (after elimination) |

The nucleophilic 2-dithianyl anion is capable of opening strained three-membered rings like epoxides and N-sulfonyl aziridines. researchgate.net This reaction proceeds via an S(_N)2 mechanism, where the anion attacks one of the ring carbons, leading to the cleavage of a carbon-heteroatom bond. organic-chemistry.org The regioselectivity of the attack is influenced by both steric and electronic factors of the epoxide or aziridine (B145994) substrate. arkat-usa.org For instance, in unsymmetrically substituted epoxides, the nucleophile generally attacks the less substituted carbon. organic-chemistry.org This reaction provides a route to 1,2-hydroxy or 1,2-amino dithiane derivatives, which are versatile synthetic intermediates. researchgate.netresearchgate.net

Table 2: Regioselectivity in Ring-Opening Reactions

| Substrate | Position of Attack | Resulting Functional Group |

| Terminal Epoxide | Terminal Carbon | Primary alcohol |

| Internal Epoxide | Less hindered carbon | Secondary alcohol |

| N-Sulfonyl Aziridine | Less hindered carbon | Sulfonamide |

The 2-dithianyl anion can be effectively alkylated by a variety of organic halides, including primary and some secondary alkyl halides. uwindsor.carsc.org This reaction is a direct method for forming a new carbon-carbon single bond at the C2 position of the dithiane. The reaction proceeds through a standard S(_N)2 pathway, where the dithianyl nucleophile displaces the halide leaving group. The efficiency of the reaction can be influenced by the nature of the halide and the steric hindrance around the reaction centers. uwindsor.ca

The 2-dithianyl anion can also act as a nucleophile in palladium-catalyzed allylic alkylation reactions, often referred to as the Tsuji-Trost reaction. mdpi.com In this process, a palladium(0) catalyst activates an allylic substrate (e.g., an allylic acetate (B1210297) or halide) to form a π-allylpalladium(II) complex. The 2-dithianyl anion then attacks this electrophilic complex to form the alkylated product. mdpi.com This methodology allows for the formation of carbon-carbon bonds at the allylic position with high levels of control over regioselectivity and stereoselectivity. mdpi.comnih.gov

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions Involving the Bromoaryl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. brynmawr.edu These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. uzh.chresearchgate.netresearchgate.net For example, in a Suzuki coupling, the bromoaryl moiety can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl system. nih.gov Similarly, Stille coupling allows for the reaction with organotin compounds. researchgate.net These reactions significantly enhance the synthetic utility of the title compound by allowing for the introduction of diverse functionalities at the aromatic core. researchgate.net

Table 3: Common Cross-Coupling Reactions of the Bromoaryl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron reagent | Pd catalyst + Base | C-C |

| Stille Coupling | Organotin reagent | Pd catalyst | C-C |

| Heck Coupling | Alkene | Pd catalyst + Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst + Base | C-N |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst + Base | C-C |

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. mdpi.comresearchgate.net For this compound, the aryl bromide moiety serves as the electrophilic partner, readily participating in the catalytic cycle.

The general catalytic cycle is understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dithiane substrate to form a Pd(II) intermediate. nih.gov

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. nih.gov The choice of boron reagent, such as boronic acids or their corresponding esters (e.g., pinacol (B44631) esters), can influence reaction rates and stability. nih.goved.ac.uk

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

This methodology allows for the coupling of the this compound core with a diverse range of aryl, heteroaryl, alkyl, and alkenyl boronic acids and esters, making it a versatile tool for structural diversification. rsc.orgresearchgate.netresearchgate.net

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester Partner | Catalyst System (Example) | Base (Example) | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dithiane |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 2-(2-Methoxy-5-(thiophen-2-yl)phenyl)-1,3-dithiane |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)-1,3-dithiane |

| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | 2-(2-Methoxy-5-vinylphenyl)-1,3-dithiane |

Negishi and Stille Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be effectively employed to functionalize the aryl bromide position of this compound.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. organic-chemistry.org These reactions are known for their high reactivity and functional group tolerance. The organozinc reagent, typically prepared from an organolithium or Grignard reagent, undergoes transmetalation with the arylpalladium(II) halide intermediate generated from the oxidative addition step. organic-chemistry.org

The Stille coupling employs organostannanes (organotin compounds) as the coupling partner. wikipedia.org A key advantage of Stille reagents is their stability to air and moisture, and many are commercially available. The mechanism follows the same general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules.

Both Negishi and Stille couplings provide reliable alternatives for C-C bond formation, expanding the synthetic utility of this compound, particularly when specific organometallic reagents are more readily accessible or offer advantages in reactivity for certain substrates. organic-chemistry.orgresearchgate.net

Table 2: Negishi and Stille Coupling Examples

| Coupling Type | Organometallic Reagent | Catalyst (Example) | Expected Product |

|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dithiane |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-(2-Methoxy-5-vinylphenyl)-1,3-dithiane |

| Negishi | (Thiophen-2-yl)zinc bromide | Pd(dppf)Cl₂ | 2-(2-Methoxy-5-(thiophen-2-yl)phenyl)-1,3-dithiane |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dithiane |

Palladium-Catalyzed C-C Cross-Coupling of 2-Aryl-1,3-dithianes

In a distinct and mechanistically interesting approach, the 2-aryl-1,3-dithiane moiety itself can act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. nih.gov This methodology leverages the acidity of the C2 benzylic proton of the dithiane ring. Upon deprotonation with a suitable base, the resulting carbanion can serve as a competent transmetalation reagent in a polarity-reversed strategy. nih.gov

This unique approach allows for the coupling of the dithiane moiety with various aryl bromides. nih.govamanote.com The reaction provides a route to complex diaryl structures, which, through subsequent deprotection of the dithiane group (umpolung), can yield valuable diaryl ketones or diarylmethanes. nih.gov This orthogonal strategy complements the reactions at the aryl bromide position, enabling the synthesis of different classes of compounds from the same starting material.

Reactivity of the 1,3-Dithiane Ring System

The 1,3-dithiane ring is not merely a passive protecting group; it possesses its own distinct reactivity that can be exploited for further molecular functionalization.

Functionalization via Oxidation (e.g., S-Oxides, Sulfones)

The sulfur atoms in the 1,3-dithiane ring can be selectively oxidized to afford the corresponding S-oxides (sulfoxides) and sulfones. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org

Controlling the stoichiometry of the oxidant and the reaction conditions allows for selective synthesis. For instance, the use of one equivalent of an oxidant under controlled temperature can lead predominantly to the mono-S-oxide. The use of excess oxidant under more forcing conditions will typically yield the corresponding sulfone (S,S-dioxide). organic-chemistry.org These oxidized dithiane derivatives have altered steric and electronic properties and can participate in further transformations, such as reactions with organoboranes. cardiff.ac.uk

Table 3: Oxidation Products of the Dithiane Ring

| Product | Oxidizing Agent (Example) | General Conditions |

|---|---|---|

| This compound 1-oxide | m-CPBA (1 equiv.) | Low temperature |

| This compound 1,3-dioxide | m-CPBA (>2 equiv.) | Room temperature or heating |

Reactions with Strained Ring Systems (e.g., [1.1.1]Propellane)

The nucleophilic character of the 2-lithio-1,3-dithiane anion can be harnessed in reactions with highly strained electrophiles. A notable example is the reaction with [1.1.1]propellane. researchgate.netresearchgate.net Bicyclo[1.1.1]pentanes (BCPs) have gained significant interest as bioisosteres for aromatic rings in medicinal chemistry. nih.govnih.gov

The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane provides a general method for synthesizing BCP-containing dithianes. researchgate.netnih.gov The process involves the deprotonation of the dithiane at the C2 position, followed by nucleophilic addition of the resulting anion to the central bond of the propellane. nih.gov This transformation furnishes BCP-substituted dithianes in good to excellent yields, which can then be deprotected to access BCP analogues of diaryl ketones. researchgate.netnih.gov

Mechanistic Investigations of Dithiane-Mediated Transformations

Computational and experimental studies have provided insight into the mechanisms of the transformations involving 2-aryl-1,3-dithianes. The palladium-catalyzed cross-coupling reactions at the aryl bromide position (Suzuki, Negishi, Stille) are well-understood to proceed via the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane has been investigated through computational studies, which indicate that the reaction proceeds via a two-electron pathway. researchgate.netnih.govnih.gov The key steps involve:

Deprotonation of the 2-aryl-1,3-dithiane by a strong base (e.g., NaN(SiMe₃)₂) to form the dithianyl anion.

Nucleophilic attack of this anion on one of the bridgehead carbons of [1.1.1]propellane through a transition state.

A subsequent proton transfer from another molecule of the starting dithiane to the resulting BCP anion, which forms the final product and regenerates the dithianyl anion, continuing the catalytic cycle. nih.gov

These mechanistic understandings are crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic methods.

Electron Transfer Processes and Radical Anion Intermediates

The reactivity of 2-aryl-1,3-dithianes, including this compound, is not limited to two-electron (ionic) pathways. These compounds can also participate in single-electron transfer (SET) processes, leading to the formation of radical ion intermediates. The sulfur atoms in the dithiane ring can act as electron donors under certain conditions, particularly in photochemical reactions or in the presence of strong oxidants or reductants.

Research on the photodeprotection of 1,3-dithianes has shown that electron transfer from the dithiane to a triplet sensitizer (B1316253) can occur at a very high rate. acs.org This process generates a dithiane radical cation. Studies have indicated that the decay of these radical cations is often unaffected by the presence of external reagents like water or oxygen, suggesting a rapid unimolecular fragmentation pathway. acs.org This typically involves the cleavage of a carbon-sulfur bond to form a distonic radical cation. acs.org This behavior has been observed for 2-aryl-1,3-dithianes bearing both electron-releasing and electron-withdrawing substituents on the aromatic ring. acs.org In the case of this compound, the presence of both an electron-withdrawing bromo group and an electron-donating methoxy (B1213986) group would influence the electron density of the aromatic ring and, consequently, the stability and subsequent reaction pathways of the radical cation intermediate.

Furthermore, reactions involving 2-lithio-1,3-dithianes and nitroarenes have been shown to produce free nitroarene radical anions, which is strong evidence for an underlying SET mechanism. researchgate.net This suggests that even when the dithiane is employed as a nucleophile in its deprotonated form, single-electron transfer to a suitable electrophile can compete with or dominate the classical two-electron nucleophilic addition pathway. researchgate.net The balance between these pathways is influenced by factors such as the reduction potential of the electrophile and the reaction temperature. researchgate.net

The formation of radical anions of this compound itself would likely require a potent reducing agent. The stability of such a radical anion would be influenced by the electron-withdrawing bromo substituent, which could delocalize the excess electron density onto the aromatic ring.

Computational Studies on Reaction Energetics and Pathways

Computational chemistry provides valuable insights into the reaction mechanisms, energetics, and electronic structures of molecules like this compound. While specific computational studies on this exact compound are not prominent in the literature, research on related 2-aryl-1,3-dithianes offers a framework for understanding its probable behavior.

Density Functional Theory (DFT) is a common method used to investigate the reactivity of such compounds. For instance, computational studies on the reaction of 2-aryl-1,3-dithiane anions with [1.1.1]propellane have been conducted to elucidate the reaction mechanism. These studies indicated that a two-electron pathway, where the dithiane anion acts as a nucleophile, is energetically more favorable than a pathway involving single-electron transfer and the formation of a 2-aryl-1,3-dithiyl radical. nih.gov Such computational investigations are crucial for distinguishing between plausible reaction mechanisms that may be difficult to differentiate experimentally. nih.gov

Theoretical studies on related sulfur-containing aromatic compounds, such as aryl thioketones, have also been performed to understand their behavior in cycloaddition reactions. chemrxiv.org These studies often analyze frontier molecular orbitals (HOMO and LUMO) to predict reactivity and regioselectivity. For this compound, DFT calculations could be used to determine:

The pKa of the C2 proton, and how it is affected by the bromo and methoxy substituents.

The charge distribution and electrostatic potential of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.

The energetics of different reaction pathways, for example, comparing the activation barriers for nucleophilic substitution versus single-electron transfer.

The stability of potential intermediates, such as the 2-lithio-1,3-dithiane anion or the corresponding radical cation.

These computational approaches allow for a detailed, atomistic understanding of the factors controlling the reactivity of this compound.

Influence of Aromatic Substituents (Bromo, Methoxy) on Reactivity

Increased Acidity of the C2-Proton: The electron-withdrawing nature of the bromo group can stabilize the negative charge of the conjugate base (the 2-lithio-1,3-dithiane anion) through inductive effects. This would be expected to increase the acidity of the proton at the C2 position of the dithiane ring compared to an unsubstituted 2-phenyl-1,3-dithiane.

Modulation of Nucleophilicity: While increasing the acidity and ease of formation of the C2-anion, the electron-withdrawing effect can also slightly reduce the nucleophilicity of the resulting anion. However, in many reactions, the ease of anion formation is the dominant factor.

Electrochemical Properties: The bromo group would make the aromatic ring more susceptible to nucleophilic aromatic substitution (under harsh conditions) and would increase the reduction potential of the molecule, making it more easily reduced.

The methoxy substituent at the 2-position (ortho to the dithiane) is a strong electron-donating group due to its resonance effect, which outweighs its inductive electron-withdrawing effect. This leads to:

Decreased Acidity of the C2-Proton: The electron-donating nature of the methoxy group increases the electron density on the aromatic ring and would destabilize the C2-anion, thereby decreasing the acidity of the C2-proton.

Enhanced Nucleophilicity: For reactions involving the dithiane anion, the electron-donating methoxy group would increase the nucleophilicity of the carbanion.

Steric Hindrance: The ortho-methoxy group can exert steric hindrance, potentially slowing down reactions at the dithiane's C2 position.

Electrochemical Properties: The methoxy group would make the aromatic ring more susceptible to electrophilic attack and would lower the oxidation potential of the molecule, making it more easily oxidized.

The combined effect of these two substituents is complex. The electron-donating methoxy group and the electron-withdrawing bromo group have opposing influences on the electron density of the aromatic ring and the acidity of the C2 proton. The net effect on reactivity will depend on the specific reaction conditions and the nature of the reacting partner. For instance, in palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes, it has been observed that strong electron-withdrawing groups on either the dithiane or the coupling partner can diminish reactivity. brynmawr.edu This suggests that a delicate electronic balance is often required for optimal reactivity.

Below is a summary of the expected electronic influences of the substituents:

| Substituent | Position | Electronic Effect | Influence on Acidity of C2-H | Influence on Nucleophilicity of C2-Anion |

| Bromo | 5 (para to C1) | Electron-withdrawing (Inductive > Resonance) | Increase | Decrease |

| Methoxy | 2 (ortho to C1) | Electron-donating (Resonance > Inductive) | Decrease | Increase |

Strategic Applications of 2 5 Bromo 2 Methoxyphenyl 1,3 Dithiane in Complex Chemical Synthesis

Role as an Acyl Anion Equivalent and Carbonyl Masking Group

One of the most fundamental and widely exploited properties of 1,3-dithianes is their ability to function as acyl anion equivalents, a concept that reverses the normal polarity of the carbonyl group. nih.govnih.govresearchgate.netyoutube.com This "umpolung" reactivity is pivotal in synthetic chemistry, providing a powerful tool for carbon-carbon bond formation. nih.govresearchgate.net The hydrogen atom at the C2 position of the dithiane ring is sufficiently acidic to be removed by a strong base, such as n-butyllithium, generating a nucleophilic carbanion. youtube.com

In the case of 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane, this lithiated intermediate serves as a masked benzoyl anion, ready to react with a variety of electrophiles. This strategy allows for the introduction of the 5-bromo-2-methoxybenzoyl group into a target molecule.

Furthermore, the 1,3-dithiane (B146892) moiety itself serves as a robust protecting group for the carbonyl functionality. youtube.comorganic-chemistry.org It is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, which would readily attack an unprotected aldehyde or ketone. The carbonyl group can be regenerated from the dithiane at a later stage of the synthesis, typically under oxidative or hydrolytic conditions using reagents like mercuric ions, N-bromosuccinimide (NBS), or Selectfluor in the presence of water. nih.govyoutube.com

The table below summarizes the dual functionality of this compound:

| Feature | Description | Key Advantages |

| Acyl Anion Equivalent | Upon deprotonation, it forms a nucleophilic carbanion, effectively reversing the polarity of the carbonyl carbon. | Enables the formation of carbon-carbon bonds that are otherwise challenging to construct. |

| Carbonyl Masking Group | The dithiane ring protects the latent carbonyl group from unwanted reactions. | Allows for chemical transformations on other parts of the molecule without affecting the carbonyl functionality. |

Linchpin Coupling Strategies for Convergent Synthesis

The concept of linchpin coupling has revolutionized the synthesis of complex molecules by allowing for the union of multiple fragments in a convergent manner. nih.govnih.gov This approach is significantly more efficient than linear syntheses, where a molecule is built step-by-step. The this compound is an excellent example of a linchpin, a molecule that can be functionalized sequentially with two or more different electrophiles.

The process typically begins with the deprotonation of the dithiane to form the corresponding anion. This anion can then react with a first electrophile. Subsequent deprotonation and reaction with a second, different electrophile allows for the assembly of complex structures around the central dithiane core. nih.gov This one-flask, multicomponent approach is highly efficient and stereocontrolled, making it a valuable tool for the rapid construction of highly functionalized intermediates. nih.gov

The bromine atom on the phenyl ring of this compound provides an additional handle for diversification. This site can be engaged in various cross-coupling reactions, such as Suzuki or Stille couplings, either before or after the dithiane has been elaborated. This dual reactivity, at both the dithiane and the aryl bromide, makes it a powerful linchpin for the convergent synthesis of complex molecular frameworks.

Precursor for the Synthesis of Diaryl Ketones and Diarylmethanes

Diaryl ketones are a prevalent structural motif in many biologically active compounds and functional materials. nih.govresearchgate.netrsc.org The this compound serves as an excellent precursor for the synthesis of unsymmetrical diaryl ketones. One common strategy involves the palladium-catalyzed direct C-H arylation of the dithiane with an aryl bromide. nih.gov This reaction, promoted by a suitable base, forms a 2,2-diaryl-1,3-dithiane intermediate. Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group to afford the desired diaryl ketone. nih.gov

Alternatively, the bromine atom on the this compound can be utilized in cross-coupling reactions. For instance, a Suzuki-Miyaura reaction with an arylboronic acid can introduce a second aryl group. Following this coupling, the dithiane can be deprotected to yield the diaryl ketone.

The synthesis of diarylmethanes can also be achieved from this versatile precursor. After the introduction of a second aryl group via a cross-coupling reaction, the dithiane can be reduced to a methylene (B1212753) group using reagents such as Raney nickel. This two-step sequence provides a straightforward route to diarylmethanes bearing the 5-substituted-2-methoxybenzyl moiety.

Below is a table outlining synthetic routes to diaryl ketones and diarylmethanes:

| Target Molecule | Synthetic Strategy | Key Reactions |

| Diaryl Ketones | Palladium-catalyzed direct arylation followed by hydrolysis. | C-H activation, Cross-coupling, Hydrolysis |

| Diaryl Ketones | Suzuki-Miyaura coupling followed by hydrolysis. | Cross-coupling, Hydrolysis |

| Diarylmethanes | Cross-coupling followed by reductive desulfurization. | Cross-coupling, Reduction |

Contributions to Natural Product Total Synthesis

The unique reactivity and structural features of this compound have made it a valuable tool in the total synthesis of complex natural products. nih.govresearchgate.netnih.govuwindsor.carsc.org Its ability to participate in linchpin couplings and to serve as a masked carbonyl group allows for the efficient construction of intricate molecular architectures. nih.govresearchgate.netnih.gov

In the realm of natural product synthesis, the convergent assembly of complex carbon skeletons is a paramount challenge. The use of dithiane-based linchpins, such as this compound, has proven to be a highly effective strategy. nih.govresearchgate.net By sequentially adding different molecular fragments to the dithiane core, synthetic chemists can rapidly build up the complex scaffolds found in nature. The bromine atom provides a convenient site for further elaboration, enabling the introduction of additional complexity through cross-coupling reactions. This approach has been instrumental in the synthesis of a variety of natural products, where the dithiane serves as a central organizing element. researchgate.net

The reactions involving the lithiated dithiane can often be controlled to produce specific stereoisomers. By employing chiral auxiliaries or reagents, the addition of the dithiane anion to prochiral electrophiles can proceed with a high degree of stereoselectivity. This is crucial in natural product synthesis, where the precise three-dimensional arrangement of atoms is often critical for biological activity. The ability to set stereocenters early in the synthetic sequence and with high fidelity is a significant advantage of using dithiane-based methodologies.

Access to Polyfunctionalized Aromatic and Heteroaromatic Systems

The this compound is not only a precursor to carbonyl compounds but also a versatile starting material for the synthesis of polyfunctionalized aromatic and heteroaromatic systems. mdpi.com The bromine atom can be readily converted into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be used to introduce new carbon-carbon, carbon-heteroatom bonds at the 5-position of the phenyl ring.

This functional group tolerance, coupled with the reactivity of the dithiane moiety, allows for the construction of a wide array of substituted aromatic and heteroaromatic compounds. For instance, the dithiane can be first elaborated, and then the aryl bromide can be used as a handle to build a fused heterocyclic ring system. This flexibility makes this compound a valuable building block for the synthesis of novel materials and pharmaceutical agents.

Advanced Methodological Developments and Sustainable Chemistry for Dithiane Synthesis

Green Chemistry Principles Applied to Dithiane Synthesis and Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane, which is typically formed via the thioacetalization of 5-bromo-2-methoxybenzaldehyde (B189313) with 1,3-propanedithiol (B87085), several green strategies can be employed to enhance sustainability.

Traditional methods for dithiane synthesis often utilize hazardous and volatile organic solvents like benzene, toluene, or dichloromethane. tandfonline.comwhiterose.ac.uk Green chemistry encourages the replacement of these with more benign alternatives or eliminating them entirely. nih.gov

Solvent-Free Synthesis: A highly effective green approach is to conduct the reaction under solvent-free conditions. researchgate.net This method not only reduces waste but can also accelerate reaction rates. For instance, the reaction between an aldehyde and a dithiol can be achieved by grinding the reactants at room temperature, sometimes with a solid catalyst. researchgate.netresearchgate.net Another solvent-free approach involves heating a mixture of the carbonyl compound, the dithiol, and a catalyst. tandfonline.com This technique has been shown to produce excellent yields in short reaction times with a simple work-up procedure. researchgate.net For the synthesis of this compound, this would involve mixing 5-bromo-2-methoxybenzaldehyde and 1,3-propanedithiol with a suitable catalyst and either grinding or gently heating the mixture.

Benign Solvents: When a solvent is necessary, water is an ideal green choice. The use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate), has been shown to efficiently promote thioacetalization in water at room temperature, offering high chemoselectivity and ease of purification without organic solvents. organic-chemistry.org Ionic liquids have also emerged as green solvent alternatives, with water-stable Brønsted acidic ionic liquids effectively catalyzing dithiane formation. organic-chemistry.org

| Condition | Advantages | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Solvent-Free (Grinding) | No solvent waste, simple procedure, often at room temperature. | Solid acid catalysts (e.g., HClO₄-SiO₂, Tungstate Sulfuric Acid). | researchgate.netorganic-chemistry.org |

| Solvent-Free (Heating) | Faster reaction times, high yields, no solvent waste. | Tungstophosphoric acid, LiBr. | organic-chemistry.org |

| Water | Environmentally benign, safe, inexpensive. | Surfactant-combined catalysts (e.g., Cu(DS)₂). | organic-chemistry.org |

| Ionic Liquids | Recyclable, low volatility, tunable properties. | Brønsted acidic ionic liquids. | organic-chemistry.org |

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency. nih.gov The development of recyclable and heterogeneous catalysts is particularly important as it simplifies product purification and reduces waste, as the catalyst can be easily recovered and reused. researchgate.nettandfonline.com Many of the catalysts used for dithiane synthesis are destroyed during the work-up procedure. tandfonline.com

Several reusable catalysts have been successfully applied to the synthesis of 1,3-dithianes:

Tungstate Sulfuric Acid (TSA): This solid acid catalyst has been used for the efficient thioacetalization of aldehydes under solvent-free conditions. The catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. researchgate.nettandfonline.com

Perchloric Acid Adsorbed on Silica (B1680970) Gel (HClO₄-SiO₂): This is another extremely efficient and reusable heterogeneous catalyst for 1,3-dithiane (B146892) formation under solvent-free, room temperature conditions. organic-chemistry.org

Praseodymium Triflate (Pr(OTf)₃): This lanthanide salt is an efficient and recyclable catalyst for the chemoselective protection of aldehydes as dithianes. organic-chemistry.org

Others: Catalytic amounts of iodine, yttrium triflate, and hafnium trifluoromethanesulfonate (B1224126) have also proven effective under mild conditions. organic-chemistry.org

The application of these catalysts to the synthesis of this compound would involve a simple filtration step to recover the catalyst, which could then be washed, dried, and reused, making the process more economically and environmentally sustainable. researchgate.nettandfonline.com

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Tungstate Sulfuric Acid (TSA) | Solvent-free, 80°C or grinding at RT | Highly efficient, reusable for at least 4 cycles. | researchgate.nettandfonline.com |

| HClO₄-SiO₂ | Solvent-free, room temperature | Extremely efficient, reusable. | organic-chemistry.org |

| Praseodymium Triflate | - | Efficient, recyclable, chemoselective for aldehydes. | organic-chemistry.org |

| Tungstophosphoric Acid | Solvent-free | Highly selective and effective. | organic-chemistry.org |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govnumberanalytics.com An ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product. nih.gov

The synthesis of this compound from 5-bromo-2-methoxybenzaldehyde and 1,3-propanedithiol is an acid-catalyzed condensation reaction.

Reaction: C₈H₇BrO₂ + C₃H₈S₂ → C₁₁H₁₃BrO₂S₂ + H₂O

The only byproduct in this reaction is water. This makes the reaction inherently highly atom-economical. To calculate the percent atom economy:

Molecular Weight of this compound (C₁₁H₁₃BrO₂S₂) ≈ 321.29 g/mol

Sum of Molecular Weights of Reactants (C₈H₇BrO₂ + C₃H₈S₂) ≈ 215.05 g/mol + 108.23 g/mol = 323.28 g/mol

Percent Atom Economy = (MW of desired product / Sum of MW of all reactants) x 100 Percent Atom Economy = (321.29 / 323.28) x 100 ≈ 99.38%

Photochemical and Electrochemical Synthesis and Derivatization

Modern synthetic methods are increasingly turning to photochemistry and electrochemistry to drive reactions, often providing unique reactivity and milder conditions compared to traditional thermal methods.

While the direct photochemical synthesis of this compound is not prominently described, electrochemical methods offer promising avenues for both synthesis and subsequent derivatization. Electrosynthesis is considered a green technology as it replaces chemical reagents with electrons, reducing waste. nih.govutah.edu

Electrochemical Derivatization: A key application of electrochemistry to dithianes is in their transformation into other functional groups under mild conditions. For example, a wide variety of functionalized orthoesters can be prepared from dithiane derivatives using green electrochemical methods. organic-chemistry.org This involves the anodic oxidation of the dithiane. Applying this to this compound could provide a pathway to novel orthoester derivatives, which are valuable synthetic intermediates. This method avoids harsh chemical oxidants often required for such transformations. organic-chemistry.orgnih.gov

Electrochemical methods can also be used for deprotection, cleaving the dithiane group to regenerate the carbonyl. nih.gov Furthermore, electrochemical approaches can facilitate the generation of radicals for C-H functionalization or cross-coupling reactions, potentially allowing for further modification of the this compound molecule at various positions.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. mdpi.comresearchgate.net

The synthesis of this compound is well-suited for adaptation to a flow process. A potential setup would involve pumping solutions of 5-bromo-2-methoxybenzaldehyde and 1,3-propanedithiol separately into a mixing unit. The combined stream would then pass through a reactor column packed with a solid-supported heterogeneous catalyst (such as those described in section 5.1.2). researchgate.net The reactor can be heated to a precise temperature to optimize the reaction rate and yield. The product stream exiting the reactor could then be subjected to in-line purification or directly used in a subsequent reaction step, a concept known as a telescoped synthesis. mdpi.comnih.gov

This approach minimizes the handling of reagents and allows for safe operation at elevated temperatures and pressures, potentially reducing reaction times from hours to minutes. uc.pt

| Parameter | Description | Advantage in Flow vs. Batch |

|---|---|---|

| Reactant Delivery | Syringe pumps deliver precise flow rates of reactant solutions. | Superior stoichiometry control, automation. |

| Reactor | Packed-bed reactor column containing a solid acid catalyst (e.g., HClO₄-SiO₂). | Efficient catalyst-reactant contact, easy catalyst separation. |

| Temperature Control | Reactor is placed in a heating unit for precise temperature management. | Excellent heat transfer, eliminates hotspots, improved safety. |

| Residence Time | Controlled by flow rate and reactor volume (typically minutes). | Rapid optimization and production. |

| Work-up | In-line purification or direct use in the next step. | Reduces manual handling and intermediate isolation. mdpi.com |

Future Research Perspectives and Challenges

Exploration of Unprecedented Reactivity Modes

The classical role of 2-aryl-1,3-dithianes as acyl anion equivalents, generated via deprotonation with strong bases like n-butyllithium, is well-established in organic synthesis. nih.govyoutube.comresearchgate.net However, the future of 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane chemistry lies in uncovering reactivity beyond this traditional umpolung strategy. The presence of both a weakly acidic C2-proton and an aryl bromide offers a platform for orthogonal reactivity and novel catalytic cycles.

A primary challenge and opportunity will be the development of catalytic systems that can selectively activate the dithiane C-H bond under milder conditions than stoichiometric strong bases. Research into palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes has shown that in-situ generated metalated dithianes can participate in cross-coupling reactions. nih.gov Future work could expand this concept to intramolecular reactions, where the bromo-substituent on the same molecule acts as the coupling partner, potentially leading to novel fused-ring systems after a sequence of C-H activation and C-Br activation.

Furthermore, exploring the interplay between the dithiane moiety and the aryl bromide under various transition-metal-catalyzed conditions could reveal unprecedented reaction pathways. For instance, could the sulfur atoms of the dithiane ring act as directing groups or ligands in a catalytic cycle, influencing the regioselectivity of reactions at the aromatic ring? Investigating gold-catalyzed reactions, which have shown unique carbocationic cascade cyclizations with other dithiane derivatives, could also lead to unexpected and valuable transformations. nih.gov

Development of Highly Enantioselective Methodologies

While the synthetic utility of dithianes is extensive, achieving high levels of enantioselectivity in their reactions remains a significant challenge and a critical area for future research. For this compound, the development of methodologies to create a chiral center at the C2 position would dramatically increase its value as a building block for asymmetric synthesis.

Future research will likely focus on two main strategies:

Catalytic Asymmetric Deprotonation: The use of chiral bases or base/chiral ligand systems to selectively remove one of the enantiotopic C2-protons, generating a configurationally stable 2-lithio-1,3-dithiane species. Subsequent reaction with an electrophile would yield a highly enantioenriched product.

Catalytic Asymmetric Addition: The development of reactions where the dithiane anion adds to a prochiral electrophile in the presence of a chiral catalyst. Palladium-catalyzed asymmetric allylic substitution using general 1,3-dithianes as acyl anion equivalents has demonstrated the feasibility of this approach, achieving excellent enantioselectivities. acs.org Similar strategies could be adapted for copper- or iridium-catalyzed enantioselective additions.

An organocatalytic approach, which has been successfully used for the stereoselective addition of modified dithianes to nitroalkenes, presents another promising avenue. rsc.org Designing chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, that can effectively control the facial selectivity of the reaction between the this compound anion and various electrophiles is a key goal.

| Reaction Type | Electrophile | Catalyst System (Proposed) | Target Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Alkylation | Benzyl bromide | n-BuLi / (-)-Sparteine | >95% |

| Pd-Catalyzed Asymmetric Allylation | Cinnamyl acetate (B1210297) | Pd₂(dba)₃ / (R,R)-Trost Ligand | >98% |

| Organocatalytic Michael Addition | Nitrostyrene | Thiourea-based Cinchona Alkaloid | >90% |

| Asymmetric Aldol Addition | Benzaldehyde (B42025) | Chiral Ti(IV) Complex | >92% |

Expansion of Synthetic Utility to Novel Molecular Architectures

The true measure of a synthetic building block's utility is its application in the construction of complex and functionally significant molecules. nih.gov this compound is strategically designed for the synthesis of novel molecular architectures, particularly those found in natural products and pharmaceuticals. nih.govuwindsor.ca

The "bromo-methoxyphenyl" fragment is a recurring motif in various biologically active compounds. Future research should focus on leveraging this compound as a linchpin in convergent total syntheses. A potential synthetic sequence could involve an initial enantioselective alkylation at the dithiane C2 position, followed by a Suzuki or Stille cross-coupling reaction at the aryl bromide site to introduce further complexity. Finally, deprotection of the dithiane would unmask the carbonyl group for subsequent transformations like Wittig reactions or reductions. acs.orgacs.org This strategy allows for the rapid assembly of architecturally complex scaffolds from simpler fragments. researchgate.net

The expansion of its utility also involves designing multi-step, one-pot reaction sequences. For example, a procedure involving initial lithiation and reaction with an electrophile, followed by the in-situ addition of a palladium catalyst and a coupling partner for the aryl bromide, could streamline the synthesis of highly functionalized diaryl ketones or related structures. nih.gov Such strategies enhance synthetic efficiency and open pathways to molecular architectures that are otherwise difficult to access.

Integration with Machine Learning and AI in Reaction Prediction

Future research in this area will involve creating curated datasets of dithiane-based reactions to train sophisticated algorithms. rsc.org These models could predict the outcomes of competing reaction pathways. For instance, given a set of reagents, an AI tool could predict the likelihood of C2-lithiation versus a reaction involving the aryl bromide, or the conditions needed to favor one over the other. This predictive power would save significant experimental time and resources. neurips.ccnips.cc

| Input: Substrate | Input: Reagents | Input: Conditions | Predicted Output: Major Product | Predicted Output: Yield (%) | Confidence Score |

|---|---|---|---|---|---|

| This compound | 1. n-BuLi, 2. CH₃I | THF, -78 °C | 2-Methyl-2-(5-bromo-2-methoxyphenyl)-1,3-dithiane | 92 | 0.98 |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 100 °C | 2-(5-Phenyl-2-methoxyphenyl)-1,3-dithiane | 85 | 0.95 |

| This compound | n-BuLi, Pd₂(dba)₃ | THF, 25 °C | Complex Mixture / Low Yield | <20 | 0.89 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via thioacetalization reactions using odorless 1,3-dithiane derivatives as protected formaldehyde anion equivalents. For example, 1,3-dithiane intermediates react with brominated aromatic aldehydes under acidic conditions. Key considerations include solvent choice (e.g., dichloromethane or THF), temperature control to avoid side reactions, and catalytic use of Lewis acids like BF₃·OEt₂ to enhance reactivity . Characterization via NMR (¹H, ¹³C) and mass spectrometry is essential to confirm regioselectivity and purity.

Q. How does the crystal structure of 1,3-dithiane derivatives inform conformational analysis of this compound?

- Answer : X-ray crystallography reveals that the 1,3-dithiane ring adopts a chair conformation, with substituents (e.g., bromophenyl groups) occupying equatorial positions to minimize steric strain. The dihedral angle between the dithiane ring and the aryl group (~86° in analogous structures) influences molecular symmetry and packing . Computational modeling (DFT or molecular mechanics) can predict deviations in conformation caused by substituent electronic effects.

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Answer : Key techniques include:

- ¹H NMR : Signals for methoxy protons appear as singlets at ~3.8 ppm, while dithiane protons split into distinct multiplets due to coupling.

- ¹³C NMR : The dithiane carbons resonate at ~25–35 ppm, with the quaternary aryl carbon (C-Br) near 120 ppm.

- MS : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br or S atoms) confirm molecular weight and structural integrity.

- XRD : Resolves bond lengths and angles, critical for validating computational models .

Advanced Research Questions

Q. How can enantioselective oxidation of this compound be achieved, and what factors govern diastereoselectivity?

- Answer : Flavin-peptide catalysts (e.g., Fl-Pep5-b) promote sulfoxidation with moderate enantioselectivity (e.g., 3% ee in analogous compounds). Diastereoselectivity (up to 24:1 trans:cis) arises from steric hindrance and π-π interactions between the catalyst and substrate. Optimization involves adjusting catalyst chirality, solvent polarity (acetonitrile/water mixtures), and reaction time (65+ hours) to favor kinetically controlled pathways .

Q. What role does 1,3-dithiane play as a protecting group in multi-step syntheses, and how are deprotection conditions tailored for sensitive substrates?

- Answer : The dithiane ring acts as a ketone-protecting group, enabling functionalization of adjacent positions without side reactions. Deprotection typically uses N-chlorosuccinimide (NCS) in aqueous acetonitrile, which cleaves the dithiane via oxidative hydrolysis. For acid-sensitive substrates, milder conditions (e.g., HgCl₂ in methanol) may be employed. Monitoring via TLC or in-situ IR ensures complete deprotection .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions or cycloadditions?

- Answer : DFT calculations model transition states to evaluate activation barriers for reactions like SNAr (nucleophilic aromatic substitution) at the brominated aryl position. Electron-withdrawing effects of the methoxy and dithiane groups polarize the C-Br bond, enhancing susceptibility to nucleophilic attack. Frontier molecular orbital (FMO) analysis identifies sites for [4+2] cycloadditions, guided by LUMO localization on the dithiane ring .

Q. How can contradictory crystallographic and spectroscopic data on substituent orientation be resolved?

- Answer : Discrepancies between XRD (fixed conformation) and NMR (dynamic averaging) data arise from solution-phase flexibility. Variable-temperature NMR (VT-NMR) detects conformational exchange, while NOESY correlations identify spatial proximity of substituents. Synchrotron XRD at low temperatures (<100 K) can capture minor conformers not observed at room temperature .

Methodological Tables

Table 1 : Key Spectral Data for this compound

Table 2 : Catalytic Conditions for Sulfoxidation of 1,3-Dithiane Derivatives

| Catalyst | Solvent System | Temp. (°C) | Time (h) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |

|---|---|---|---|---|---|

| Fl-Pep5-b | MeCN/H₂O (9:1) | 25 | 65 | 24:1 | 3 (trans) |

| Ti(OiPr)₄ | Toluene | -20 | 24 | 10:1 | <1 |

| VO(acac)₂ | CH₂Cl₂ | 40 | 12 | 5:1 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.